molecular formula C15H19NO3 B6594116 Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 92652-76-1

Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B6594116
CAS RN: 92652-76-1
M. Wt: 261.32 g/mol
InChI Key: AXRYOOOSGBBQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Metalloporphyrin-Catalysed Reactions

Metalloporphyrin catalysts have been used for the selective functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, which are crucial in biomimetic studies and organic synthesis. These processes have high regio-, diastereo-, or enantioselectivity and high product turnover numbers, suggesting potential applications in modifying or synthesizing compounds similar to Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate for specific scientific purposes (Che et al., 2011).

Hydroxycoumarins Chemistry

Hydroxycoumarins, a class of compounds related to the structure , have numerous applications due to their chemical, photochemical, and biological properties. This highlights the versatility of hydroxylated bicyclic structures in various fields, including genetics, pharmacology, and microbiology, which could extend to this compound (Yoda, 2020).

Antioxidant and Microbiological Activity

Natural carboxylic acids, including those with structures similar to this compound, have demonstrated significant antioxidant, antimicrobial, and cytotoxic activities. This suggests potential applications in developing new pharmaceuticals or preservatives (Godlewska-Żyłkiewicz et al., 2020).

Cyclometalating Ligands in OLEDs

Transition-metal based phosphors, including those with cyclometalating chelates, have applications in organic light-emitting diodes (OLEDs). The fine adjustment of ligand-centered pi-pi* electronic transitions allows tuning of emission wavelength across the visible spectrum, indicating the potential use of similar compounds in opto-electronic applications (Chi & Chou, 2010).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) and related structures have found applications in nanotechnology, polymer processing, and biomedical fields due to their self-assembly into nanometer-sized rod-like structures and multivalent nature. This underscores the potential of structurally related compounds in various scientific applications (Cantekin et al., 2012).

Safety and Hazards

The safety and hazards associated with “Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” include Hazard Statements H302, H315, H319, H335 and various Precautionary statements .

properties

IUPAC Name

benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYOOOSGBBQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.